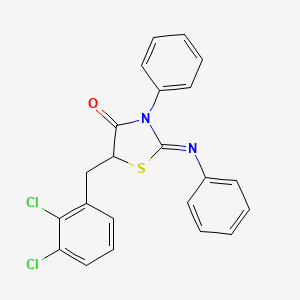![molecular formula C21H17NO4 B11094275 (8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094275.png)
(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused heterocyclic system, and a dimethylaminophenyl group, which contributes to its distinctive chemical behavior.
Preparation Methods
The synthesis of 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furochromene core, followed by the introduction of the dimethylaminophenyl group through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylaminophenyl group can participate in substitution reactions, where other functional groups replace the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the furochromene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other furochromene derivatives and compounds with dimethylaminophenyl groups. Compared to these compounds, 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its specific structural arrangement and the presence of both the furochromene core and the dimethylaminophenyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(8Z)-8-[[4-(dimethylamino)phenyl]methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione |
InChI |
InChI=1S/C21H17NO4/c1-12-10-18(23)26-21-15(12)8-9-16-19(21)20(24)17(25-16)11-13-4-6-14(7-5-13)22(2)3/h4-11H,1-3H3/b17-11- |
InChI Key |
LZPAXSFZUQTBAR-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)N(C)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11094196.png)
![4,6,12,14-tetrapropyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11094204.png)
![2-Oxo-2-phenylethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094212.png)
![4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium](/img/structure/B11094215.png)
![1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11094234.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11094235.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11094237.png)
![(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11094242.png)
![N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline](/img/structure/B11094248.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11094261.png)
![5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11094263.png)
![ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate](/img/structure/B11094281.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11094286.png)
